molecular formula C9H14F3NO4S B2576024 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate CAS No. 1268257-44-8

2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate

Cat. No.: B2576024
CAS No.: 1268257-44-8
M. Wt: 289.27
InChI Key: HQWREDMBXIRTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate involves the reaction of 2-methyl-2-(trifluoromethylsulfonamido)propanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(trifluoromethylsulfonamido)ethyl methacrylate
  • 2-Methyl-2-(trifluoromethylsulfonamido)butyl methacrylate
  • 2-Methyl-2-(trifluoromethylsulfonamido)hexyl methacrylate

Uniqueness

2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate stands out due to its specific molecular structure, which imparts unique properties such as enhanced reactivity and stability. Its trifluoromethylsulfonamido group provides distinct chemical and physical characteristics compared to other similar compounds .

Properties

IUPAC Name

[2-methyl-2-(trifluoromethylsulfonylamino)propyl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO4S/c1-6(2)7(14)17-5-8(3,4)13-18(15,16)9(10,11)12/h13H,1,5H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWREDMBXIRTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C)(C)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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